molecular formula C16H13NO3 B2645069 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one CAS No. 823831-11-4

3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one

Cat. No. B2645069
CAS RN: 823831-11-4
M. Wt: 267.284
InChI Key: JMOCPCJBOVGRQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, Liu et al. synthesized and screened a compound with a similar structure for its cytotoxic potential . Another study discusses the preparation method of "3-Amino-4-methoxy acetanilide (II)" .

Scientific Research Applications

Catalysis and Synthesis

  • 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one is used as a precursor in the synthesis of various organic compounds. For instance, it plays a role in the Michael addition for synthesizing Warfarin and its analogues, demonstrating its utility in complex organic syntheses (Alonzi et al., 2014).

Antimicrobial Properties

  • This compound exhibits antimicrobial activities. A study synthesized a derivative of this compound and found it effective against various bacterial and fungal strains (Okasha et al., 2022).

Structural Analysis

  • The structural aspects of related chromene compounds have been extensively studied, revealing insights into their crystal structure and molecular interactions (Wang et al., 2005).

Bioactivity and Therapeutic Potential

  • Research on similar chromene derivatives has indicated potential bioactivity, such as anti-inflammatory and antimicrobial effects. These studies underscore the therapeutic potential of chromene compounds (Liu et al., 2008).

Apoptosis Induction

  • A study identified a chromene derivative as a potent apoptosis inducer, suggesting its potential in cancer treatment (Kemnitzer et al., 2004).

Sensor Development

  • Chromene compounds have been utilized in developing chemical sensors for detecting ions like Cu2+ and CN− in aqueous solutions, highlighting their applications in environmental monitoring (Jo et al., 2014).

Molecular Docking and Analysis

  • Advanced computational techniques like molecular docking have been applied to chromene derivatives to understand their interactions with biological targets, which is crucial for drug design and discovery (Sert et al., 2018).

Novel Synthesis Methods

  • Innovative methods for synthesizing chromene derivatives with various functional groups have been developed, demonstrating the versatility and adaptability of these compounds in synthetic chemistry (Iaroshenko et al., 2012).

Phototransformation Studies

  • Studies on the phototransformation of chromenones have provided insights into their chemical behavior under UV light, which is important for understanding their stability and potential applications in photochemistry (Khanna et al., 2015).

Fluorescent Probes

  • Chromene-based compounds have been used to create fluorescent probes for bio-imaging, demonstrating their utility in biological research and diagnostics (Hu et al., 2014).

Corrosion Inhibition

  • The efficacy of chromene derivatives in inhibiting corrosion in metals has been explored, suggesting their potential use in industrial applications (Bentiss et al., 2009).

properties

IUPAC Name

3-(3-amino-4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-15-7-6-10(9-13(15)17)12-8-11-4-2-3-5-14(11)20-16(12)18/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOCPCJBOVGRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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